N1-(吡嗪-2-基)环己烷-1,2-二胺

描述

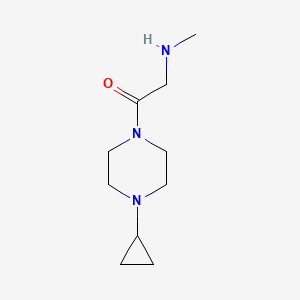

“N1-(pyrazin-2-yl)cyclohexane-1,2-diamine” is a chemical compound with the empirical formula C10H16N4 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “N1-(pyrazin-2-yl)cyclohexane-1,2-diamine” is 192.26 . The molecular formula is C10H16N4 .科学研究应用

Asymmetric Organocatalysis

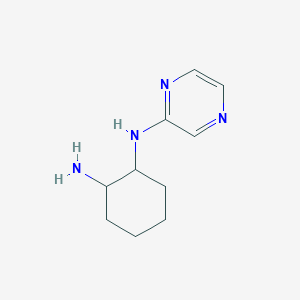

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine: is used in the synthesis of bifunctional, noncovalent organocatalysts. These catalysts are based on the chiral cyclohexane-1,2-diamine scaffold and are utilized in asymmetric organocatalysis . They enable the simultaneous activation and coordination of both nucleophilic and electrophilic reactants, which is crucial for producing enantioselective reactions.

Synthesis of Organocatalysts

The compound serves as a starting material for the synthesis of benzenediamine-derived organocatalysts. These organocatalysts are prepared through a four-step synthesis process, including nucleophilic aromatic substitution and selective alkylation, which are fundamental techniques in organic synthesis .

Antibacterial Applications

Derivatives of N1-(pyrazin-2-yl)cyclohexane-1,2-diamine have been incorporated into hybrid organosilane fibers. These fibers exhibit significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa , making them potential candidates for use in wound healing and infection control .

Material Science

The compound’s derivatives are used in the development of new materials with a positive impact on fibroblast viability. This application is particularly relevant in the context of tissue engineering and regenerative medicine .

Catalytic Activity in Michael Addition

Organocatalysts derived from N1-(pyrazin-2-yl)cyclohexane-1,2-diamine have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. This reaction is a key step in the synthesis of various pharmaceuticals and fine chemicals .

Development of H-bond Donor Organocatalysts

The compound is integral in the development of H-bond donor organocatalysts. These catalysts are essential for a variety of chemical transformations, including reductions, nucleophilic aromatic substitutions, reductive alkylations, and arylations .

Electrospinning Techniques

Its derivatives are utilized in electrospinning techniques to create fibrous materials. These materials have applications in filtration, protective clothing, and other areas where pathogen resistance is critical .

Organic-Inorganic Hybrid Materials

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine: derivatives are also used in the creation of organic-inorganic hybrid materials. These hybrids have potential uses in various fields, including electronics, optics, and environmental remediation .

安全和危害

“N1-(pyrazin-2-yl)cyclohexane-1,2-diamine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H301, which means it is toxic if swallowed . The precautionary statements are P301 + P330 + P331 + P310, which mean that if swallowed, rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

属性

IUPAC Name |

2-N-pyrazin-2-ylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXMSZDNEOCVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(pyrazin-2-yl)cyclohexane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465589.png)

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1465593.png)

![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one](/img/structure/B1465594.png)

![Methyl 2-(3-oxo-1,4-diazabicyclo[2.2.2]oct-2-yl)acetate](/img/structure/B1465596.png)

![6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1465597.png)

![5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1465603.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3-phenylpropan-1-one](/img/structure/B1465605.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1465606.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B1465607.png)

![{1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1465608.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1465609.png)